molecular formula C14H24NNaO5 B1682202 Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)- CAS No. 221144-20-3

Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-

Cat. No.: B1682202
CAS No.: 221144-20-3
M. Wt: 309.33 g/mol
InChI Key: SGAKODIXAHVUKL-LFELFHSZSA-M
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Description

VEL-0230, also known as NC-2300, is a potent inhibitor of cathepsin K, an enzyme that plays a crucial role in bone resorption. This compound has dual-acting properties that stimulate bone formation and inhibit bone loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEL-0230 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of VEL-0230 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. The production process would also involve stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

VEL-0230 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving VEL-0230 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the intermediates involved .

Major Products Formed

The major products formed from the reactions of VEL-0230 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

VEL-0230 has a wide range of scientific research applications, including:

Mechanism of Action

VEL-0230 exerts its effects by inhibiting cathepsin K, an enzyme highly expressed in osteoclasts that plays a key role in bone resorption. By inhibiting cathepsin K, VEL-0230 reduces bone resorption and promotes bone formation. This dual action makes it a promising therapeutic agent for treating bone mineral disorders. The molecular targets and pathways involved include the inhibition of cathepsin K activity and the modulation of bone metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

    Odanacatib: Another cathepsin K inhibitor with similar bone resorption inhibition properties.

    L-873724: A cathepsin K inhibitor with greater selectivity for human cathepsin K enzyme.

Uniqueness of VEL-0230

VEL-0230 is unique due to its dual-acting properties that both stimulate bone formation and inhibit bone loss. This makes it distinct from other cathepsin K inhibitors that primarily focus on inhibiting bone resorption. Additionally, VEL-0230 has shown promising preclinical results in reducing plasma calcium levels and promoting bone health .

Properties

IUPAC Name

sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKODIXAHVUKL-LFELFHSZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176631
Record name VEL-0230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221144-20-3
Record name VEL-0230
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221144203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEL-0230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEL-0230
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z118I66GL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 2
Reactant of Route 2
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 3
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 4
Reactant of Route 4
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 5
Reactant of Route 5
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Reactant of Route 6
Reactant of Route 6
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-

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